molecular formula C11H18FNO4 B1406239 Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate CAS No. 1438852-71-1

Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate

Cat. No. B1406239
CAS RN: 1438852-71-1
M. Wt: 247.26 g/mol
InChI Key: WJXDMHSZPKIZKP-NSHDSACASA-N
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Description

Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate, or simply Boc-Fluoropyrrolidine, is an organofluorine compound that has a wide range of applications in the field of organic synthesis. Boc-Fluoropyrrolidine is a derivative of pyrrolidine, a five-membered heterocyclic compound containing one nitrogen atom, and is a useful building block for the synthesis of a variety of compounds. Boc-Fluoropyrrolidine is also used as a starting material for the synthesis of a variety of drugs, agrochemicals, and other biologically active compounds.

Scientific Research Applications

Stereochemical Analysis and Synthesis

  • Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate's stereochemical properties were examined in the context of synthesizing stereochemically precise pharmaceutical compounds. For instance, Procopiou et al. (2016) conducted a study where they resolved racemic N-CBZ-3-fluoropyrrolidine-3-methanol and identified the absolute configuration of its enantiomers through vibrational circular dichroism. This research is crucial in establishing the stereochemistry of such compounds, which is essential for their application in medicinal chemistry (Procopiou et al., 2016).

Synthesis of Fluorinated Amino Acids

  • The compound has been pivotal in the synthesis of fluorinated amino acids, which are significant in medicinal chemistry. Verniest et al. (2010) described an efficient synthesis method for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, indicating the importance of fluorinated azaheterocycles as bifunctional building blocks for pharmaceutical compounds (Verniest et al., 2010).

Exploration of New Synthetic Pathways

  • The synthesis and exploration of new chemical pathways using this compound have been a focus of research. For example, Xue and Silverman (2010) reported a unique N→O tert-butyloxycarbonyl (Boc) migration via a base-generated alkoxide, demonstrating the versatility and potential of such compounds in synthetic chemistry (Xue & Silverman, 2010).

Application in Medicinal Chemistry

  • Research has also focused on the application of these compounds in medicinal chemistry. Singh and Umemoto (2011) synthesized N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, highlighting their utility in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Role in Peptide Synthesis

  • The compound has played a role in peptide synthesis. Spencer et al. (2009) conducted a comparative study of coupling reactions involving Boc-protected amino acid derivatives, which are significant in the synthesis of complex peptides (Spencer et al., 2009).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDMHSZPKIZKP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901123923
Record name 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate

CAS RN

1438852-71-1
Record name 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438852-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5M/Hexanes, 3.83 ml; 9.575 mmol) added dropwise to solution of diisopropylamine (1.36 ml; 9.62 mmol) at −78° C. Solution was allowed warm to room temperature and stirred for 30 minutes, then cooled to −78° C. A solution of Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2 g, 8.72 mmol) in THF (10 ml) was added dropwise, warmed to −40° C. for 1 hour, then cooled to −70° C.A solution of N-fluorobenzene-sulfonimide (3.02 g, 9.57 mmol) in THF (15 ml) was added dropwise, stirred at −78° C. for 1 hour, then stirred at room temperature overnight. Precipitated solid was filtered, washed with EtOAc (2×150 ml). Organic layer was washed with 1N HCl (30 ml), brine (100 ml), dried (MgSO4), filtered and solvent evaporated. The residue was chromatographed on silica gel eluting with 10% v/v EtOAc/hexanes yielding product as colorless oil (1.38 g: 64% yield). MS (ESMS, MH 249).
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.02 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
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